4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone

Analytical Chemistry Quality Control Synthesis Monitoring

Researchers requiring a reliable building block for fungicide or pharmaceutical synthesis need precise halogen substitution patterns. This 4-chloro-2-fluoro-3'-morpholinomethyl benzophenone (CAS 898792-13-7) combines a benzophenone core with a morpholinomethyl group, enabling SAR studies and multi-step synthesis. - Min. 97% purity ensures minimal side reactions. - Dual-halogen motif (Cl, F) aids optimization of lipophilicity and electronic properties. - Available in research quantities (1g, 2g, 5g) with global shipping.

Molecular Formula C18H17ClFNO2
Molecular Weight 333.8 g/mol
CAS No. 898792-13-7
Cat. No. B1325644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone
CAS898792-13-7
Molecular FormulaC18H17ClFNO2
Molecular Weight333.8 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C18H17ClFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
InChIKeyGWMGCHVHLRZCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone: Baseline and Specification


4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone (CAS 898792-13-7) is a synthetic benzophenone derivative featuring a morpholinomethyl substituent at the 3' position and a halogen-substituted (4-chloro, 2-fluoro) phenyl ring . With a molecular formula of C18H17ClFNO2 and a molecular weight of 333.8 g/mol, this compound is classified within the broader family of substituted benzophenones . Its structural characteristics place it as a research chemical with potential applications in agrochemical and pharmaceutical intermediate synthesis, drawing from the established biological activity profile of related benzophenone derivatives [1].

1
Synthetic intermediate with regiospecific morpholinomethyl and dual-halogen substitution
2
SAR probe for structure-activity relationship studies on benzophenone derivatives
3
Analytical reference compound with distinct mass signature for method development

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone: Substitution Risks


Substituted benzophenones are a broad class with widely varying properties; therefore, generic substitution based on a core scaffold alone is scientifically unsound. The specific regioisomeric and electronic effects imparted by the 4-chloro, 2-fluoro, and 3'-morpholinomethyl substituents in 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone (CAS 898792-13-7) are non-transferable to its analogs . Even minor alterations, such as repositioning the halogen from the 4- to the 3-position or changing the substitution on the phenyl ring, can lead to significant differences in molecular interactions, physicochemical properties, and subsequent biological or materials science performance [1]. This inherent variability necessitates a precise, evidence-based approach to compound selection, where the specific substitution pattern of this compound serves as the critical variable rather than an interchangeable option.

Regioisomer Relocating the halogen or morpholinomethyl group may shift molecular recognition and physicochemical properties significantly.
Analog purity Structurally similar analogs often lack a defined minimum purity specification, introducing synthetic reproducibility risk.
Class inference Property predictions based on benzophenone class-level SAR may not transfer to this exact substitution pattern.

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone: Differentiation from Analogs


Molecular Weight: Stage and Purity Verification

The molecular weight of 4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone is 333.8 g/mol, which provides a clear mass difference for verification via mass spectrometry (MS) against a common analog, 3-Chloro-3'-morpholinomethyl benzophenone (315.8 g/mol) . This 18.0 g/mol difference allows for unambiguous identification and purity assessment of the target compound in reaction mixtures or final products, a critical factor for ensuring synthetic reproducibility and accurate stoichiometry in downstream applications .

Mass difference vs analog
Data to verify
18.0 g/mol heavier than 3-chloro analog
Supports mass-based identity confirmation
Calculated from molecular formula; verify with independent analytical data
Analytical Chemistry Quality Control Synthesis Monitoring

Lipophilicity for Membrane Interaction Studies

The target compound features a dual halogen substitution pattern (4-chloro, 2-fluoro) on the benzophenone core. This distinct substitution pattern is known to contribute to a higher lipophilicity profile compared to mono-substituted or non-halogenated analogs, as evidenced by class-level SAR studies on benzophenone derivatives [1]. While specific logP data for the target compound was not located, the presence of the additional halogen atom is a class-level predictor for increased logP and enhanced membrane permeability, which is a critical parameter in optimizing compounds for cellular activity or biological target engagement [2].

Lipophilicity predictor
Class-level inference
Dual halogen (4-Cl, 2-F) substitution
Context-dependent; class-level SAR suggests higher logP vs mono-halogenated analogs
No compound-specific logP located; requires experimental verification
Medicinal Chemistry Physicochemical Property Drug Design

Procurement-Grade Purity and Reproducibility

The target compound is reliably available from specialty chemical suppliers at a guaranteed minimum purity of 95%, as verified by independent technical datasheets . This defined purity level is a critical procurement specification that ensures a reliable starting material for sensitive synthetic routes. In contrast, many structurally similar analogs, such as 3-Chloro-3'-morpholinomethyl benzophenone, are often cataloged without a stated minimum purity guarantee, introducing significant uncertainty regarding the presence of impurities or byproducts that could derail a synthetic sequence .

Purity specification
Source review
Min. 95% vs not specified for analog
Procurement specification context; defined grade reduces impurity risk
Vendor datasheet claim; verify lot-specific COA
Procurement Quality Control Synthetic Chemistry

4-Chloro-2-fluoro-3'-morpholinomethyl benzophenone: Research & Industrial Applications


Precision Intermediate for Synthesis

This compound is best utilized as a well-defined synthetic intermediate in the multi-step synthesis of novel fungicides or pharmaceuticals. The benzophenone core is a recognized scaffold in agrochemicals like metrafenone, and the specific morpholinomethyl group is found in fungicides like dimethomorph [1]. The compound's verified high purity (min. 95%) ensures it will not introduce unwanted side reactions, a key requirement for reliable process chemistry .

Physicochemical Probe in SAR Studies

The unique combination of a 4-chloro, 2-fluoro substitution pattern makes this compound a valuable tool for SAR studies focused on optimizing lipophilicity and electronic properties. When compared to mono-halogenated or non-halogenated benzophenone analogs, this compound can help deconvolute the specific contribution of the dual-halogen motif to biological activity or material performance, enabling more rational compound design [2].

Analytical Standard for Method Development

The compound's distinctive molecular weight (333.8 g/mol) and its availability at a specified high purity make it an excellent candidate for use as an analytical standard. It can be employed to develop and validate HPLC or LC-MS methods for monitoring related synthetic reactions or for the quality control of more complex, later-stage intermediates. Its clear analytical signature ensures accurate quantification and detection .

Application
Selection Property
Validation Focus
Synthetic intermediate for agrochemical / pharmaceutical scaffolds
Defined regioisomeric identity and purity grade
Stoichiometric reliability and byproduct control in multi-step synthesis
SAR probe for dual-halogen pharmacophore optimization
Dual-halogen substitution pattern with morpholinomethyl group
Class-level lipophilicity and electronic property correlation
Analytical standard for LC-MS method development
Distinct molecular weight and retention characteristics
Quantification accuracy and identity confirmation in reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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